REACTION_SMILES
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[Br-:20].[C:1](#[N:2])[C:3]1([N:13]2[CH2:14][CH2:15][CH:16]([OH:19])[CH2:17][CH2:18]2)[CH2:4][N:5]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[CH2:6][CH2:7]1.[CH2:30]1[O:31][CH2:32][CH2:33][CH2:34]1.[CH3:21][Mg+:22].[CH3:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[O:35]1[CH2:36][CH2:37][CH2:38][CH2:39]1>>[CH3:1][C:3]1([N:13]2[CH2:14][CH2:15][CH:16]([OH:19])[CH2:17][CH2:18]2)[CH2:4][N:5]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N1CCC(C#N)(N2CCC(O)CC2)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CCOC(=O)N1CCC(C)(N2CCC(O)CC2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |